H-D-Lys(Alloc)-OH
Description
Significance of Lysine (B10760008) Derivatives in Chemical Synthesis
Lysine is a fundamental amino acid essential for protein structure and function, characterized by its reactive epsilon-amino group on its side chain. This ε-amino group is crucial for various biological processes, including post-translational modifications like acetylation and ubiquitination, as well as for forming peptide bonds or participating in conjugation reactions. In chemical peptide synthesis, the high reactivity of both the alpha-amino and epsilon-amino groups necessitates the use of protecting groups to ensure controlled and selective chain elongation. Lysine derivatives, such as H-D-Lys(Alloc)-OH, serve as crucial building blocks, allowing chemists to precisely incorporate lysine residues into peptide sequences while managing the reactivity of its side chain. The use of protected lysine derivatives is indispensable for preventing unwanted branching, cross-linking, or side reactions during solid-phase peptide synthesis (SPPS) and solution-phase methods nih.govresearchgate.netambeed.com.
Role of the Allyloxycarbonyl (Alloc) Protecting Group in Orthogonal Strategies
The allyloxycarbonyl (Alloc) group is a valuable protecting group for amines, including the epsilon-amino group of lysine. Its primary utility lies in its orthogonality to commonly used N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) organic-chemistry.orgtotal-synthesis.comgoogle.comnumberanalytics.comiris-biotech.de. The Alloc group is stable under the acidic conditions typically used for Boc deprotection and the basic conditions used for Fmoc deprotection. Crucially, it can be selectively removed under mild, neutral conditions using palladium(0) catalysis, often in the presence of a palladium(0) source like Pd(PPh₃)₄ and a hydride scavenger organic-chemistry.orgnumberanalytics.comiris-biotech.deadvancedchemtech.com. This selective deprotection mechanism allows for the precise modification of the lysine side chain at a specific stage of peptide synthesis, enabling the creation of complex structures such as branched peptides or peptides with site-specific modifications iris-biotech.deadvancedchemtech.com. Its compatibility with both Fmoc/tBu and Boc/Bzl strategies further enhances its versatility in multi-step synthetic schemes total-synthesis.comgoogle.comiris-biotech.de.
Historical Context and Evolution of D-Amino Acid Applications
While proteins and most naturally occurring peptides are composed exclusively of L-amino acids, D-amino acids have gained significant traction in peptide design and chemical biology. D-amino acids are stereoisomers of their L-counterparts and are generally resistant to degradation by endogenous proteases, which are highly specific for L-amino acid residues researchgate.netmdpi.comnih.govformulationbio.com. This inherent stability makes D-amino acids invaluable for increasing the biological half-life and proteolytic resistance of peptides, a critical factor for therapeutic applications researchgate.netnih.govformulationbio.com. Furthermore, the incorporation of D-amino acids can alter peptide conformation, influence receptor binding, reduce cytotoxicity to eukaryotic cells, and modulate biological activity mdpi.comnih.gov. The historical evolution of D-amino acid applications has moved from their initial discovery in microbial peptides to their deliberate incorporation into synthetic peptides for enhanced stability, improved pharmacological profiles, and the development of novel peptide therapeutics and biomaterials.
Research Findings on D-Lysine and Alloc Protection in Peptide Design
The strategic use of this compound in peptide synthesis is supported by numerous research findings that highlight the benefits of D-lysine incorporation and the utility of the Alloc protecting group.
Table 1: Comparative Stability of D-Lysine vs. L-Lysine Containing Peptides Against Proteases
| Peptide Analogue | Amino Acid Substitution | Protease Resistance (Relative) | Notes on Activity/Toxicity | Reference |
| CM15 | L-Lysine (parent) | Low | Higher cytotoxicity, Hemolytic | mdpi.com |
| CM15 D³˒¹³ | D-Lysine at positions 3 & 13 | Moderate to High | Reduced cytotoxicity, Less hemolytic | mdpi.com |
| CM15 D³˒⁷˒¹³ | D-Lysine at positions 3, 7 & 13 | High | Minimal digestion observed | mdpi.com |
| Polybia-CP | L-Lysine (parent) | Low | Parental activity | researchgate.net |
| Polybia-CP (D-CP) | All L-amino acids to D-amino acids | Significantly enhanced | Maintained activity | researchgate.net |
| Polybia-CP (D-lys-CP) | Partial D-lysine substitution | Enhanced | Maintained activity | researchgate.net |
These findings demonstrate that replacing L-lysine with D-lysine can significantly improve a peptide's resistance to enzymatic degradation by common proteases like trypsin and chymotrypsin, while often retaining or even enhancing desired biological activities and reducing unwanted toxicities.
Table 2: Orthogonality of the Alloc Protecting Group in Peptide Synthesis
| Protecting Group | N-Terminal Protection (Example) | Side-Chain Protection (Example) | Deprotection Conditions for Side-Chain | Orthogonal to |
| Alloc | Fmoc | Alloc | Pd(0) catalysis (e.g., Pd(PPh₃)₄) | Fmoc (base), Boc (acid) |
| Alloc | Boc | Alloc | Pd(0) catalysis (e.g., Pd(PPh₃)₄) | Boc (acid), Fmoc (base) |
The Alloc group's stability under both acidic (Boc removal) and basic (Fmoc removal) conditions, coupled with its selective removal via palladium catalysis, makes it an ideal choice for orthogonal protection strategies. This allows for the precise and sequential modification of lysine side chains within complex peptide sequences.
Compound List
this compound
Lysine
L-Lysine
D-Lysine
Fmoc (9-fluorenylmethyloxycarbonyl)
Boc (tert-butyloxycarbonyl)
Alloc (allyloxycarbonyl)
CM15
Polybia-CP
Liraglutide
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZPOGGPUVRZMI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426465 | |
| Record name | H-D-Lys(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274260-42-3 | |
| Record name | H-D-Lys(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Protecting Group Chemistry of the Allyloxycarbonyl Alloc Moiety in Lysine Derivatives
Orthogonal Protecting Group Strategies Integrating Alloc with Complementary Moieties
The principle of orthogonal protection is fundamental to modern peptide synthesis, allowing for the selective removal of one protecting group in the presence of others, thereby enabling complex molecular architectures such as branched peptides, cyclic peptides, and site-specific modifications. The Alloc group's unique deprotection conditions, primarily palladium catalysis, render it highly orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups commonly employed for lysine (B10760008).
Compatibility with Base-Labile (Fmoc) Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of a widely adopted strategy in solid-phase peptide synthesis (SPPS). The Fmoc group is readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in dimethylformamide (DMF).
The Alloc group, as previously noted, is removed by palladium catalysis. This palladium-mediated cleavage is orthogonal to the base-mediated cleavage of the Fmoc group. This orthogonality is particularly valuable in Fmoc-based SPPS, where the N-terminal Fmoc group is repeatedly removed to allow peptide chain elongation. By incorporating H-D-Lys(Alloc)-OH or its Fmoc-protected counterpart (Fmoc-D-Lys(Alloc)-OH), the ε-amino group of lysine can be selectively deprotected using palladium catalysis at any desired stage of the synthesis, without disturbing the N-terminal Fmoc group or other base-labile protecting groups.
This strategy is extensively utilized for introducing modifications or creating complex structures. For example, research has demonstrated the successful synthesis of branched peptides by selectively deprotecting a Lys(Alloc) residue within an Fmoc-based synthesis and subsequently coupling another peptide chain to the exposed ε-amino group. kohan.com.tw
Strategies for Selective Deprotection in Multifunctional Systems
The true power of Alloc protection in lysine derivatives lies in its application within multifunctional systems, where precise control over the deprotection of multiple, orthogonally protected residues is essential. The ability to selectively unmask lysine side chains using distinct chemical triggers—acid for Boc/tBu, base for Fmoc, and palladium catalysis for Alloc—opens avenues for sophisticated peptide engineering.
Branched Peptide Synthesis: In the synthesis of branched peptides, where one or more peptide chains are attached to the side chain of a lysine residue, this compound can be strategically incorporated. After the main peptide chain is assembled using Fmoc chemistry, the Alloc group on a specific lysine residue can be selectively removed via palladium catalysis. The exposed ε-amino group then serves as an attachment point for a second peptide sequence. Research has shown that such strategies can yield branched peptides with high purity, for instance, achieving 82% purity in the synthesis of branched variants of the peptide gp41659–671 using Lys(Alloc) followed by coupling. kohan.com.tw
Cyclic Peptide Synthesis: Alloc protection is particularly useful for the synthesis of cyclic peptides, especially those involving lactam bridges formed between the ε-amino group of lysine and a carboxylic acid side chain (e.g., of glutamic or aspartic acid). In such strategies, the Alloc group on lysine and an ester protecting group on the carboxylic acid (which might also be allyl ester or another group labile under similar conditions) can be simultaneously removed using palladium catalysis. This process exposes both the amine and carboxylic acid functionalities, facilitating intramolecular amide bond formation (lactamization) while the peptide remains anchored to the solid support. tandfonline.combiotage.com
On-Resin Modifications: The orthogonal nature of Alloc deprotection allows for site-specific modifications of lysine residues while the peptide is still bound to the solid support. Following standard Fmoc-SPPS, a Lys(Alloc) residue can be selectively deprotected using palladium catalysis. The resulting free amine can then be reacted with various reagents, such as fluorescent labels, biotin (B1667282), or other small molecules, to create functionalized peptides. For example, the ε-Alloc group can be removed to expose the ε-amino group for subsequent acetylation. This on-resin modification capability is crucial for generating peptides with tailored properties for applications in diagnostics, therapeutics, and biochemical research.
The compatibility of Alloc with both Boc/tBu and Fmoc chemistries, coupled with its selective removal via palladium catalysis, makes this compound and related derivatives indispensable tools for constructing complex, highly functionalized peptides with precision.
Compound Table
| Compound Name | CAS Number | Description | Primary Application |
| This compound | 274260-42-3 | D-Lysine derivative with ε-amino group protected by Alloc | Peptide synthesis, orthogonal protection strategies |
| Fmoc-Lys(Alloc)-OH | 186350-56-1 | Fmoc-protected α-amino, Alloc-protected ε-amino D-Lysine | Fmoc-SPPS, orthogonal protection, peptide modification |
| Boc-Lys(Alloc)-OH | (common variant) | Boc-protected α-amino, Alloc-protected ε-amino Lysine | Boc-SPPS, orthogonal protection |
| Boc-Lys(tBu)-OH | (common variant) | Boc-protected α-amino, tBu-protected ε-amino Lysine | Boc-SPPS, acid-labile side chain protection |
| Fmoc-Lys(Boc)-OH | (common variant) | Fmoc-protected α-amino, Boc-protected ε-amino Lysine | Fmoc-SPPS, common orthogonal strategy |
| Fmoc-Lys(tBu)-OH | (common variant) | Fmoc-protected α-amino, tBu-protected ε-amino Lysine | Fmoc-SPPS, acid-labile side chain protection |
| Fmoc-Lys(Mtt)-OH | (common variant) | Fmoc-protected α-amino, Mtt-protected ε-amino Lysine | Fmoc-SPPS, selective deprotection with dilute acid |
| Fmoc-Lys(ivDde)-OH | (common variant) | Fmoc-protected α-amino, ivDde-protected ε-amino Lysine | Fmoc-SPPS, selective deprotection with hydrazine |
Data Table: Protecting Group Orthogonality and Deprotection Conditions
| Protecting Group | Amino Acid | Typical Deprotection Reagent/Conditions | Orthogonal to (Primary Groups) | Key Advantages / Applications |
| Alloc | Lysine | Palladium catalysis (e.g., Pd(PPh₃)₄, Pd/C + silane, Pd(0) + scavenger) | Fmoc, Boc, tBu | Palladium-labile; orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups; suitable for selective deprotection, branched peptide synthesis, lactam cyclization, and on-resin modifications. kohan.com.twbiotage.comuva.nliris-biotech.dewikipedia.org |
| Boc | Lysine | Acid (e.g., TFA, HCl) | Fmoc, Alloc | Acid-labile; orthogonal to base-labile (Fmoc) and Pd-labile (Alloc) groups; standard in Boc-based SPPS. peptide.comtotal-synthesis.com |
| tBu | Lysine | Acid (e.g., TFA) | Fmoc, Alloc | Acid-labile; orthogonal to base-labile (Fmoc) and Pd-labile (Alloc) groups; commonly used for side-chain protection of Asp, Glu, Ser, Thr, and sometimes Lys. thermofisher.comiris-biotech.de |
| Fmoc | Lysine | Base (e.g., 20-50% Piperidine in DMF) | Boc, tBu, Alloc | Base-labile; orthogonal to acid-labile (Boc, tBu) and Pd-labile (Alloc) groups; the standard for N-terminal protection in modern Fmoc-SPPS, enabling selective side-chain deprotection strategies. wikipedia.orgpeptide.comiris-biotech.deissuu.com |
Applications of H D Lys Alloc Oh in Complex Peptide and Chemical Entity Synthesis
Utility in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains on a solid support. luxembourg-bio.com The use of H-D-Lys(Alloc)-OH, typically in its Nα-Fmoc protected form (Fmoc-D-Lys(Alloc)-OH), provides a strategic advantage in SPPS protocols. The Alloc group on the side-chain ε-amino group is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine), yet it can be selectively cleaved using a palladium(0) catalyst. uci.edupeptide.com This orthogonality is fundamental to its utility in creating complex peptide structures.
The integration of Fmoc-D-Lys(Alloc)-OH into automated SPPS protocols has streamlined the synthesis of complex peptides. technoprocur.cz Automated synthesizers can be programmed to perform the repetitive cycles of deprotection, coupling, and washing required for peptide chain elongation. rsc.org The selective deprotection of the Alloc group can also be automated, allowing for on-resin modification of the lysine (B10760008) side-chain. This is particularly useful for the synthesis of branched or cyclic peptides. technoprocur.czrsc.org Microwave-assisted SPPS has further enhanced the efficiency of incorporating sterically hindered amino acids, including D-amino acids, by improving coupling kinetics. peptidetherapeutics.org
Table 1: Automated SPPS Protocol Steps for Incorporating Fmoc-D-Lys(Alloc)-OH
| Step | Reagents and Conditions | Purpose |
| Resin Swelling | DMF or DCM | Prepares the solid support for synthesis. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removes the Nα-Fmoc group from the growing peptide chain. |
| Washing | DMF, DCM | Removes excess reagents and byproducts. |
| Coupling | Fmoc-D-Lys(Alloc)-OH, Coupling Reagent (e.g., HCTU, HATU), Base (e.g., DIPEA) in DMF | Incorporates the D-lysine derivative into the peptide chain. rsc.org |
| Washing | DMF, DCM | Removes unreacted amino acid and coupling reagents. |
| Alloc Deprotection | Pd(PPh₃)₄, Scavenger (e.g., Phenylsilane) in DCM | Selectively removes the Alloc group from the lysine side-chain. uci.edu |
| On-Resin Modification | Varies depending on the desired modification (e.g., coupling of another peptide chain, cyclization) | Allows for the creation of complex peptide architectures. |
| Cleavage and Final Deprotection | Cleavage cocktail (e.g., TFA/TIS/H₂O) | Releases the final peptide from the resin and removes side-chain protecting groups. luxembourg-bio.com |
This is a generalized protocol and specific conditions may vary based on the peptide sequence and synthesizer.
The incorporation of D-amino acids like this compound into a growing peptide chain during SPPS can present challenges. These challenges are often related to steric hindrance, which can lead to incomplete coupling reactions and the formation of deletion sequences. rsc.org The inherent structural differences between L- and D-amino acids can also affect the secondary structure of the growing peptide chain on the resin, potentially leading to aggregation and reduced reaction efficiency. researchgate.net
Table 2: Challenges and Solutions in Incorporating D-Amino Acid Derivatives
| Challenge | Description | Solution(s) |
| Steric Hindrance | The D-configuration can create steric clashes that hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to lower coupling efficiency. rsc.org | - Use of more potent coupling reagents (e.g., HATU, HCTU).- Increased coupling times or double coupling cycles.- Microwave-assisted synthesis to enhance reaction kinetics. peptidetherapeutics.org |
| Peptide Aggregation | The presence of D-amino acids can alter the peptide's secondary structure, sometimes promoting the formation of β-sheets and leading to on-resin aggregation. This can block reactive sites and impede reagent access. researchgate.net | - Use of structure-disrupting "pseudoproline" dipeptides.- Incorporation of chaotropic salts or solvents.- Synthesis at elevated temperatures. |
| Racemization | While less of a concern for the incorporation of a D-amino acid itself, the activation of the preceding amino acid can be susceptible to racemization, especially if it is a C-terminally hindered residue. | - Use of coupling reagents with racemization-suppressing additives (e.g., Oxyma, HOBt).- Careful control of reaction temperature and base concentration. |
| Premature Deprotection | During the selective deprotection of the Alloc group, the liberated amino group could potentially induce the premature removal of the Nα-Fmoc group of a nearby residue. mesalabs.com | - Limiting the reaction time for Alloc deprotection to minimize exposure of the newly liberated amine. mesalabs.com |
Applications in Solution-Phase Synthetic Protocols
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides or for sequences that are difficult to assemble on a solid support. nih.gov this compound can be effectively utilized in solution-phase fragment condensation strategies. rsc.org In this approach, protected peptide fragments are synthesized separately and then coupled together in solution. The orthogonal nature of the Alloc group allows for its selective removal to unmask a reactive site for fragment ligation or further modification, without disturbing other protecting groups in the molecule. rsc.org
Construction of Branched Peptide Architectures
The ability to selectively deprotect the side-chain of this compound while the peptide is still attached to the resin is a key feature that enables the synthesis of branched peptides. creative-peptides.combiorunstar.com These non-linear peptide structures have applications in drug delivery, vaccine development, and biomaterials. rsc.orgcreative-peptides.com The introduction of D-lysine at the branch point can also confer increased resistance to enzymatic degradation.
Polyubiquitin (B1169507) chains are crucial signaling molecules in eukaryotic cells, and their synthesis is essential for studying the ubiquitin-proteasome system. While enzymatic methods for synthesizing polyubiquitin chains exist, chemical synthesis offers precise control over the linkage site and the incorporation of unnatural amino acids. nih.gov this compound can be used to synthesize analogs of lysine-linked polyubiquitin chains. By incorporating D-lysine, researchers can create chains that are resistant to deubiquitinating enzymes (DUBs), which can be valuable tools for studying ubiquitin signaling pathways. The Alloc group allows for the selective formation of the isopeptide bond between ubiquitin moieties.
Multi-antennary peptides, also known as multiple antigen peptides (MAPs), are a type of branched peptide that are often used to elicit a strong immune response in vaccine development. biorunstar.com They typically consist of a core matrix, often composed of lysine residues, from which multiple copies of an antigenic peptide are extended. The use of this compound in the core allows for the controlled, stepwise synthesis of these branches. The incorporation of a D-amino acid into the core or the branches can enhance the stability of the MAP and prolong its in vivo half-life, potentially leading to a more robust and sustained immune response. nih.gov
Facilitating Cyclic Peptide Synthesis
Cyclic peptides often exhibit enhanced metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. This compound is instrumental in the synthesis of these constrained structures through various cyclization strategies.
Intramolecular Lactamization Strategies
The most direct application of this compound in peptide cyclization is through the formation of a lactam bridge. This involves creating an amide bond between the deprotected ε-amino group of the D-lysine residue and a carboxylic acid group within the same peptide chain.
The general workflow for this process is as follows:
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc or Boc chemistry. This compound is incorporated at the desired position.
Selective Deprotection: Once the linear sequence is complete, the Alloc group is selectively removed from the D-lysine side chain using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a scavenger like phenylsilane. researchgate.net This leaves all other protecting groups intact. thaiscience.info
Lactam Bridge Formation: The now-free ε-amino group is coupled with a deprotected carboxylic acid group (e.g., from a C-terminal residue or the side chain of an aspartic or glutamic acid residue) using standard peptide coupling reagents to form the cyclic structure.
Final Deprotection and Cleavage: All remaining protecting groups are removed, and the cyclic peptide is cleaved from the solid support.
| Step | Reagents/Conditions | Purpose |
| Alloc Deprotection | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in Dichloromethane (DCM) | Selective removal of the Alloc protecting group from the lysine side chain. researchgate.net |
| Intramolecular Coupling | Coupling reagents (e.g., HATU, HOBt/DIC) | Formation of the lactam bridge between the lysine ε-amino group and a carboxylic acid. |
Ring-Closing Metathesis (RCM) Applications
Ring-closing metathesis is a powerful carbon-carbon bond-forming reaction that can be used to create cyclic peptides with non-native linkages. nih.gov While this compound does not directly participate in the metathesis reaction, its orthogonal protecting group is crucial for introducing one of the necessary olefinic side chains.
A common strategy involves:
Incorporating this compound into the peptide sequence.
Selectively deprotecting the Alloc group on-resin.
Acylating the free ε-amino group with an olefin-containing carboxylic acid (e.g., allyloxyacetic acid or pentenoic acid).
Incorporating another amino acid with an olefinic side chain (e.g., allylglycine) elsewhere in the peptide. nih.gov
Performing the RCM reaction using a ruthenium catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form the cyclic structure. nih.govuu.nl
This approach allows for the creation of cyclic peptides with varying ring sizes and geometries, depending on the length of the olefinic tethers and their positions in the peptide sequence. rsc.org
Site-Specific Peptide and Protein Modification
The ability to selectively deprotect the lysine side chain makes this compound an excellent tool for site-specific modifications, enabling the introduction of various functional moieties into a peptide or protein.
Introduction of Molecular Labels and Probes
Fluorescent dyes, biotin (B1667282) tags, and other molecular probes can be attached to a specific site within a peptide sequence using this compound. nih.gov The process mirrors the initial steps of lactamization, but instead of an intramolecular reaction, the deprotected ε-amino group is reacted with an activated label.
| Type of Label | Example | Application |
| Fluorescent Dye | Fluorescein, Dansyl Chloride | Tracking peptide localization, binding studies. nih.gov |
| Affinity Tag | Biotin | Protein purification, pull-down assays. nih.gov |
| Isotopic Label | ¹³C or ¹⁵N enriched molecules | NMR structural studies. |
This method offers precise control over the location of the label, which is often critical for maintaining the biological activity of the peptide and for the accurate interpretation of experimental results. nih.gov
Bioconjugation Techniques Enabled by Alloc-Derived Intermediates
Beyond simple labeling, the deprotected ε-amino group of the D-lysine residue can be functionalized to introduce a wide array of chemical handles for subsequent bioconjugation reactions. This allows for the construction of more complex biomolecules.
For example, the free amine can be reacted with:
Azido- or alkynyl-containing reagents: This installs a chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and bioorthogonal, making them suitable for modifying complex biological molecules.
Maleimide derivatives: This allows for conjugation to thiol-containing molecules.
Aldehyde or ketone precursors: These can be used for oxime or hydrazone ligation.
These Alloc-derived intermediates provide a platform for attaching peptides to other molecules, such as other peptides, proteins, carbohydrates, or small-molecule drugs, to create novel therapeutic or diagnostic agents. rsc.org
Synthesis of Hindered and Non-Standard Peptide Sequences
The incorporation of D-amino acids, such as this compound, is a key strategy in the design of non-standard peptides. D-amino acids can induce specific secondary structures, such as β-turns, and importantly, they can confer resistance to proteolytic degradation by endogenous proteases, which typically recognize L-amino acids. This can significantly enhance the in vivo half-life of peptide-based therapeutics.
Furthermore, the selective deprotection of the Alloc group allows for the on-resin synthesis of branched peptides. wordpress.com A second peptide chain can be synthesized off the ε-amino group of the D-lysine residue after Alloc removal. This enables the creation of complex, multi-functional peptides that would be difficult to synthesize through other methods. This approach has been utilized in the synthesis of peptide-based affinity labels and other complex structures. thaiscience.info
Analytical Methodologies and Quality Control for H D Lys Alloc Oh and Peptide Products
Chromatographic Techniques for Purity Assessment
Chromatography is a cornerstone of purity analysis for amino acid derivatives, enabling the separation of the target compound from impurities and related substances.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for assessing the chemical purity of H-D-Lys(Alloc)-OH. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape.
By running a gradient elution, where the concentration of the organic solvent is increased over time, compounds are eluted from the column in order of increasing hydrophobicity. The purity of the this compound sample is determined by comparing the peak area of the main compound to the total area of all detected peaks.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | 25 °C |
Chiral HPLC for Enantiomeric Purity Determination
For a D-amino acid derivative, confirming the enantiomeric purity—that is, the absence of its L-enantiomer (H-L-Lys(Alloc)-OH)—is critical. phenomenex.comrsc.org Chiral HPLC is the definitive method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Polysaccharide-based CSPs are frequently employed for the separation of protected amino acids. phenomenex.comrsc.org The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol), is crucial for achieving optimal separation. The D-enantiomer is typically the more retained species on many common macrocyclic glycopeptide CSPs. The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-isomers, with requirements often exceeding 99% e.e. for use in peptide synthesis. phenomenex.com
Spectroscopic and Spectrometric Characterization
These techniques provide essential information about the molecular structure and mass of this compound, confirming its identity and integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for confirming the precise chemical structure of a molecule. researchgate.net Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are used to provide a complete picture of the this compound molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include the alpha-proton of the D-lysine backbone, the protons of the lysine (B10760008) side chain, and the characteristic protons of the allyloxycarbonyl (Alloc) group (the vinyl protons and the methylene (B1212753) protons adjacent to the oxygen).
¹³C NMR provides information on the different carbon environments within the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the lysine backbone, and the carbons of the Alloc group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| α-CH | ~3.5 - 3.7 | Doublet of doublets |
| β-CH₂ | ~1.7 - 1.9 | Multiplet |
| γ-CH₂ | ~1.3 - 1.5 | Multiplet |
| δ-CH₂ | ~1.4 - 1.6 | Multiplet |
| ε-CH₂ | ~3.0 - 3.2 | Multiplet |
| Alloc -CH₂-O | ~4.4 - 4.6 | Doublet |
| Alloc =CH₂ | ~5.1 - 5.3 | Multiplet |
| Alloc -CH= | ~5.8 - 6.0 | Multiplet |
Note: Predicted shifts can vary based on solvent and pH.
Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound. The molecular formula is C₁₀H₁₈N₂O₄, giving a molecular weight of 230.26 g/mol . scbt.comscbt.com Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, further solidifying its identity. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides additional structural confirmation. nih.govnih.gov For lysine derivatives, a characteristic fragment is often the immonium ion at a mass-to-charge ratio (m/z) of 84.1. nih.govresearchgate.net
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₈N₂O₄ |
| Molecular Weight | 230.26 Da |
| Ionization Mode | ESI (Positive) |
| Expected [M+H]⁺ Ion (m/z) | 231.13 |
Quantitative Analysis Methods
Determining the exact amount or purity of this compound is crucial for its use in subsequent manufacturing steps.
Quantitative HPLC, using a well-characterized reference standard and a calibration curve, is a common approach. nih.govresearchgate.net The area of the chromatographic peak for the sample is compared against the calibration curve to determine its concentration or purity.
Another powerful technique is Quantitative NMR (qNMR). nih.govresearchgate.net This method involves adding a known amount of an internal standard to the sample. mdpi.comnih.gov By comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a signal from the internal standard, the absolute quantity of the analyte can be determined with high precision without the need for a specific reference standard of the analyte itself. nih.govmdpi.com
Mechanistic Investigations of Chemical Transformations Involving H D Lys Alloc Oh
Detailed Studies of Palladium-Mediated Catalytic Cycles
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. In general, palladium-catalyzed reactions involving amino acid derivatives often proceed through catalytic cycles that include key steps like oxidative addition, migratory insertion, transmetallation, and reductive elimination mdpi.comrsc.orgnih.govdiva-portal.org. For H-D-Lys(Alloc)-OH, if it were to participate in reactions such as cross-couplings or allylic substitutions (beyond deprotection), the palladium catalyst would likely interact with the molecule. The amino acid backbone, with its N-terminus, C-terminus, and the side chain's protected amine, can potentially coordinate to the palladium center. This coordination can influence the electronic and steric environment around the metal, thereby modulating the rates and selectivity of elementary steps within the catalytic cycle mdpi.comnih.gov. For instance, the formation of palladium-π-allyl intermediates is a common feature in reactions involving allyl groups, including the deprotection of Alloc groups nih.govru.nlresearchgate.net. These intermediates play a critical role in the Tsuji-Trost allylic alkylation mechanism, where nucleophilic attack on the π-allyl system leads to product formation and catalyst regeneration nih.govru.nlresearchgate.net.
Exploration of Transprotection Mechanisms and their Synthetic Scope
The allyloxycarbonyl (Alloc) group on the epsilon-amino function of lysine (B10760008) is specifically designed for selective removal under mild, palladium-catalyzed conditions nih.govru.nlresearchgate.netuva.nlacs.org. The mechanism of Alloc deprotection typically begins with the oxidative addition of a Pd(0) species to the allylic C-O bond of the Alloc group, forming a palladium(II)-π-allyl intermediate nih.govru.nlresearchgate.netuva.nlacs.org. This intermediate is then intercepted by a nucleophile, often referred to as a scavenger, which attacks the allyl moiety. Common scavengers include morpholine, phenylsilane, N,N-dimethylbarbituric acid (DMBA), and thiols mdpi.comnih.govru.nlresearchgate.netuva.nlacs.org. Phenylsilane is frequently employed due to its efficiency and non-basic nature, which helps prevent side reactions mdpi.comnih.govuva.nlacs.org. The nucleophilic attack results in the release of the deprotected amine and the formation of an allyl-nucleophile adduct, while the palladium center is regenerated in a reduced state, completing the catalytic cycle nih.govru.nlresearchgate.net.
The concept of "transprotection" or transacylation is particularly relevant here. When the deprotection is carried out in the presence of an acylating agent (e.g., an anhydride (B1165640) or activated ester), the liberated amine can be immediately acylated by this agent. This allows for the direct conversion of the Alloc-protected amine to a new acyl or alkoxycarbonyl derivative in a one-pot process uva.nlacs.org. For example, in the presence of tert-butyl dicarbonate (B1257347), the Alloc group can be effectively replaced by a tert-butoxycarbonyl (Boc) group uva.nlacs.org. The synthetic scope of this transprotection is broad, enabling the introduction of various protecting groups or functional handles, and it is often performed under mild conditions that are compatible with other sensitive functionalities uva.nlacs.org. The Alloc group's orthogonality to base-labile (e.g., Fmoc) and acid-labile (e.g., Boc) protecting groups makes it highly valuable in complex synthesis peptide.com.
Table 1: Common Conditions for Palladium-Catalyzed Alloc Deprotection
| Catalyst System | Scavenger/Nucleophile | Solvent | Temperature | Reaction Time | Typical Yield | References |
| Pd(PPh₃)₄ | Phenylsilane | DCM/DMF (1:1) | RT | 1-2 hours | >95% | mdpi.comnih.govacs.org |
| Pd(PPh₃)₄ | Morpholine | DCM/DMF (1:1) | RT | 10-30 min | High | mdpi.com |
| Pd(OAc)₂ / Ligand | Phenylsilane | DCM | RT | < 20 min | High | nih.gov |
| Pd(0) complexes | Phenylsilane | DCM | RT | 20-40 min | High | nih.govru.nl |
| Pd(0) complexes | Morpholine | DMF/DCM (1:1) | RT | 1 hour | High | acs.org |
| Pd(OAc)₂ / NaH | N/A | THF | RT | Varies | High | google.com |
| Pd(PPh₃)₄ / HOAc / NMM | N/A | CHCl₃ | Varies | Varies | High | uva.nl |
RT: Room Temperature; N/A: Not Applicable/Not Specified in context.
Stereochemical Stability and Racemization Studies During Reactions
Maintaining the stereochemical integrity of amino acids like this compound during synthesis is paramount. Racemization, the loss of enantiomeric purity at the alpha-carbon, can occur under conditions that promote enolization or enolate formation, such as strong bases or elevated temperatures google.com. While palladium-catalyzed reactions are often conducted under relatively mild conditions, the potential for epimerization must always be considered. Studies on similar amino acid derivatives suggest that careful selection of ligands and reaction parameters can minimize racemization mdpi.comnih.govuva.nlacs.org. For example, palladium catalysts with specific chiral ligands can be designed to control stereochemistry in allylic alkylation reactions mdpi.comnih.gov. The presence of the D-configuration in this compound means that any racemization would lead to the formation of the L-enantiomer, compromising the stereochemical purity of the final product. The use of D-amino acids can also influence the conformational preferences of peptides, which is relevant in broader synthetic applications mdpi.com.
Future Research Directions and Emerging Applications
Development of Novel Orthogonal Cleavage Technologies
The utility of H-D-Lys(Alloc)-OH in complex synthesis is intrinsically linked to the selective removal of its Alloc protecting group. While traditional palladium-catalyzed methods using Pd(0) complexes like Pd(PPh₃)₄ are well-established, research is actively pursuing more sustainable, efficient, and versatile cleavage technologies.
Recent advancements include the development of metal-free Alloc removal strategies. One notable approach utilizes iodine and water in environmentally benign solvents like PolarClean and ethyl acetate (B1210297) nih.govacs.orgpolypeptide.com. This method offers advantages such as one-pot compatibility with racemization-free peptide couplings, scalability to gram quantities, and TFA-free cleavage, positioning it as a sustainable alternative for peptide manufacturing nih.govacs.orgpolypeptide.com. Furthermore, improved palladium-catalyzed methods employ air-stable palladium complexes like Pd(PPh₃)₂Cl₂ in combination with reagents such as Meldrum's acid and triethylsilane, promising higher yields and reduced byproduct formation uva.nl. Microwave-assisted cleavage under atmospheric conditions has also been explored to expedite the process biotage.combiotage.com. Additionally, ruthenium catalysts have shown efficacy in Alloc deprotection, particularly within the context of native chemical ligation (NCL) for protein synthesis researchgate.net. These innovations aim to overcome the limitations of traditional methods, such as the sensitivity of palladium catalysts to air and the use of hazardous solvents, thereby enhancing the practicality and sustainability of Alloc-based peptide synthesis.
Expanded Utility in Chemical Protein Synthesis and Semi-Synthesis
This compound is instrumental in the field of chemical protein synthesis and semi-synthesis, enabling the precise construction of complex protein structures and the introduction of specific modifications. The ability to incorporate a D-lysine residue, which can confer increased resistance to proteases acs.org, alongside a selectively cleavable Alloc group allows for the creation of unnatural peptides and proteins with tailored properties.
In chemical protein synthesis, this compound (or its Fmoc-protected counterpart) facilitates the synthesis of peptide fragments that can be subsequently ligated. The orthogonal deprotection of the Alloc group on lysine (B10760008) side chains allows for site-specific modifications or conjugations after fragment assembly, a critical step in building large, complex proteins or post-translationally modified protein mimics jst.go.jp. For instance, it has been employed in the synthesis of modified ubiquitin chains, including Lys63-linked dimers, where the Alloc group enables selective deprotection for subsequent conjugation or branching jst.go.jp. This capability is vital for creating research tools, therapeutic proteins, and diagnostic agents that mimic or study natural protein modifications.
Rational Design of Peptide Analogs for Structure-Activity Relationship (SAR) Studies
The strategic placement of this compound within a peptide sequence allows for systematic exploration of lysine's role in peptide structure and function. By introducing a protected D-lysine, researchers can design analogs where the side-chain amino group is masked during initial synthesis and subsequently revealed for targeted modification. This controlled deprotection and functionalization are key to SAR studies.
For example, modifications at specific lysine residues can profoundly influence a peptide's binding affinity, catalytic activity, or cellular uptake. Using this compound enables researchers to introduce a D-lysine at a position of interest, deprotect its side chain, and then attach various chemical moieties (e.g., charged groups, hydrophobic tails, fluorescent labels, or cross-linking agents). By comparing the biological activity of these modified peptides with their counterparts, critical insights into the structure-activity relationships can be gained. While direct mentions of this compound in SAR studies are emerging, the use of Alloc-protected amino acids in general has been noted in studies exploring peptide-RNA interactions and peptidomimetics, underscoring the principle of using such building blocks for systematic analog design uzh.ch.
Integration of this compound in Advanced Bioconjugation and Bioorthogonal Chemistry
The selective deprotection of the Alloc group from this compound yields a free primary amine on the lysine side chain, making it an ideal handle for advanced bioconjugation and bioorthogonal chemistry. This functionality allows for the precise attachment of biomolecules, labels, polymers, or drug conjugates to specific sites within a peptide or protein.
In bioconjugation, the exposed lysine amine can be readily reacted with activated esters, isothiocyanates, or other electrophilic reagents to form stable amide, urea, or thiourea (B124793) linkages. This is crucial for applications such as attaching fluorescent dyes or affinity tags for imaging and detection, conjugating peptides to surfaces for biosensor development, or linking peptides to polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties nih.gov. The development of novel orthogonal lysine protecting groups, which share the principle of selective deprotection, further expands the toolkit for creating complex bioconjugates, including branched ubiquitin chains nih.govacs.org. The inherent orthogonality of the Alloc group ensures that these conjugation reactions can be performed selectively without disrupting other protected functionalities within the peptide.
Computational Chemistry and Molecular Modeling for Reaction Prediction and Peptide Design
Computational chemistry and molecular modeling play an increasingly vital role in optimizing peptide synthesis and designing novel peptide-based therapeutics. While direct computational studies specifically focused on predicting reactions involving this compound are nascent, the broader application of these tools to lysine modifications and peptide design is well-established.
Computational methods are employed to predict the optimal protecting group strategies, reaction conditions, and potential outcomes of chemical transformations. For instance, molecular dynamics simulations and quantum mechanical calculations can help elucidate the stability of protecting groups, predict reaction kinetics, and assess the impact of specific modifications on peptide conformation and activity researchgate.netresearchgate.net. In the context of peptide design, computational tools aid in the rational selection of amino acid sequences and modifications to achieve desired properties, such as enhanced binding, improved stability, or targeted delivery uzh.chacs.org. By understanding the electronic and steric factors governing the cleavage of the Alloc group or the subsequent reactions of the exposed lysine amine, computational models can guide the development of more efficient and selective synthetic protocols, ultimately accelerating the discovery and development of novel peptide-based applications.
Compound List
this compound
Fmoc-Lys(Alloc)-OH
Boc-Lys(Alloc)-OH
Lys(Alloc)-OH
Fmoc-Lys(Dde)-OH
Fmoc-Lys(ivDde)-OH
Fmoc-Lys(Mtt)-OH
Fmoc-Lys(Mmt)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Lys(Fmoc)-OH
Fmoc-Lys(N3)-OH
H-D-Lys(N3)-OH*HCl
Fmoc-Dab(Boc)-OH
Fmoc-Cha-OH
Fmoc-Dpr(ivDde)-OH
Fmoc-Dab(ivDde)-OH
Fmoc-Orn(ivDde)-OH
Fmoc-Lys(ivDde)-OH
ivDde-Lys(Fmoc)-OH
Fmoc-Asp(O-2-PhiPr)-OH
Fmoc-Lys(Tfa)-OH
H-D-Lys(Ac)-OH
Fmoc-Thr(tBu)-OH
Fmoc-Tyr(tBu)-OH
Fmoc-Trp(Trt)-OH
Fmoc-Val-OH
Fmoc-Ser(tBu)-OH
Fmoc-Phe-OH
Fmoc-Pro-OH
Fmoc-Dap(Fmoc)-OH
Fmoc-Asp(Ot-Bu)-OH
Fmoc-Cys-2-ClTrt resin
Fmoc-Lys(N3-Aca)-OH
Q & A
Basic: What is the functional significance of the Alloc and Fmoc protecting groups in H-D-Lys(Alloc)-OH for peptide synthesis?
Answer:
this compound employs orthogonal protection: the Fmoc group (fluorenylmethyloxycarbonyl) shields the α-amino group, while the Alloc group (allyloxycarbonyl) protects the ε-amino side chain of lysine. This dual protection enables sequential deprotection during solid-phase peptide synthesis (SPPS). The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine/DMF), leaving the Alloc group intact. The Alloc group is later cleaved selectively via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine or acetic acid), enabling site-specific modifications such as lipid conjugation or cyclization . This strategy is critical for synthesizing branched peptides or introducing post-translational modifications .
Basic: How does the stereochemistry (D-configuration) of this compound influence its utility in peptide engineering?
Answer:
The D-lysine configuration in this compound enhances proteolytic stability in peptides, making it valuable for designing therapeutics resistant to enzymatic degradation. For example, D-amino acids disrupt protease recognition sites while retaining functional side chains. In β-peptide synthesis, the D-configuration is essential for stabilizing non-natural secondary structures (e.g., helices) and enabling interactions with lipid bilayers, as demonstrated in transmembrane β-peptide studies . Researchers must verify stereochemical purity using chiral HPLC or circular dichroism (CD) spectroscopy to ensure intended structural outcomes .
Advanced: What experimental challenges arise during Alloc deprotection in this compound, and how can they be mitigated?
Answer:
Key challenges include:
- Palladium residue contamination : Residual Pd(0) can interfere with downstream biophysical assays. Mitigation involves extensive washing with EDTA-containing buffers or filtration through scavenger resins.
- Incomplete deprotection : Optimize reaction time (typically 2–4 hours) and reagent ratios (e.g., 0.1–0.2 eq Pd(PPh₃)₄, 10 eq morpholine). Monitor completion via LC-MS or Kaiser test.
- Side reactions : The Fmoc group may degrade under prolonged acidic conditions. Use neutral pH buffers during deprotection and avoid strong acids unless necessary .
For complex peptides, iterative Alloc/Fmoc deprotection cycles require rigorous exclusion of oxygen to prevent Pd catalyst oxidation .
Advanced: How can researchers design experiments to incorporate this compound into α-synuclein fragments for glycation studies?
Answer:
Synthesis : Use preloaded Wang resin with Fmoc-Lys(Alloc)-OH in automated SPPS (e.g., LibertyBlue® Synthesizer). Introduce Boc-protected N-termini to prevent premature termination .
Selective Alloc removal : Treat resin with Pd(PPh₃)₄/CH₂Cl₂/AcOH/NMM (15 min, 3×), followed by aldehyde-mediated imine formation (e.g., 15 eq aldehyde 6) and NaBH₄ reduction to generate carboxymethylated lysine .
Validation : Confirm glycation via UHPLC (>95% purity) and MALDI-TOF MS. Address low yields (e.g., 4–8% in α-synuclein fragments) by optimizing coupling efficiency and resin swelling .
Advanced: What analytical techniques are essential for characterizing this compound-modified peptides?
Answer:
- UHPLC/MS : Quantify purity and verify molecular weight. For example, glycated α-synuclein fragments showed >99% purity with accurate mass matching .
- NMR spectroscopy : Resolve stereochemistry and confirm Alloc/Fmoc deprotection. ¹H-NMR can detect allyl group removal (disappearance of δ 5.8–5.2 ppm signals) .
- Amino acid analysis (AAA) : Hydrolyze peptides (6M HCl, 110°C, 24h) and quantify D-lysine content via chiral columns .
- Circular dichroism (CD) : Assess secondary structure changes in β-peptides or glycation-induced conformational shifts .
Advanced: How does this compound facilitate the synthesis of lipid-conjugated peptides, and what are the critical parameters?
Answer:
After Alloc deprotection, the exposed ε-amino group is coupled with lipid moieties (e.g., palmitic acid) via EDC/NHS chemistry. Critical parameters:
- Solvent compatibility : Use DMF or dichloromethane (DCM) to maintain peptide solubility.
- Stoichiometry : 3–5 eq lipid reagent per lysine residue to ensure complete conjugation.
- Purification : Reverse-phase HPLC with C18 columns, eluting with acetonitrile/water gradients.
This method was pivotal in synthesizing liraglutide analogs, where lipid conjugation enhanced pharmacokinetic stability .
Advanced: What environmental factors influence the stability of this compound during storage and synthesis?
Answer:
- Temperature : Store at –20°C under argon to prevent Fmoc group hydrolysis.
- pH : Avoid prolonged exposure to basic conditions (>pH 9), which degrade Fmoc.
- Light : Protect from UV to prevent Alloc group isomerization.
- Humidity : Use anhydrous solvents (DMF, DCM) during SPPS to prevent aspartimide formation .
Advanced: How can this compound be applied in designing self-assembling peptide nanostructures?
Answer:
The Fmoc moiety promotes π-π stacking, enabling hydrogel formation. Post-deprotection, the lysine side chain can be functionalized with charged groups (e.g., sulfonates) to modulate assembly kinetics. For example:
Synthesize Fmoc-Lys(Alloc)-OH-containing peptides.
Remove Alloc and conjugate with sulfosuccinimide esters.
Induce self-assembly in PBS (pH 7.4) via charge screening.
These nanostructures have applications in drug delivery scaffolds, achieving sustained release of small molecules (e.g., doxorubicin) .
Advanced: What strategies resolve contradictions in reported yields for this compound-mediated peptide cyclization?
Answer:
Discrepancies arise from:
- Resin choice : Rink amide resin vs. 2-chlorotrityl chloride resin. The latter improves macrocyclization efficiency by reducing steric hindrance.
- Coupling agents : HATU/DIEA outperforms DIC/Oxyma in forming head-to-tail cyclized peptides.
- Dilution effects : Use high-dilution conditions (0.1 mM) to favor intramolecular reactions.
A 2024 study achieved 15% cyclization yield for a 12-mer peptide using optimized HATU/DIEA and Rink resin .
Advanced: How can researchers leverage this compound to study lysine-specific post-translational modifications (PTMs) in vitro?
Answer:
Ubiquitination mimics : After Alloc deprotection, conjugate ubiquitin-like peptides via thiol-ene chemistry.
Acetylation studies : Use acetyl chloride to modify the ε-amino group, mimicking histone acetylation.
Crosslinking : Introduce photoactivatable groups (e.g., diazirine) for protein-protein interaction mapping.
These approaches enable mechanistic studies of PTM-driven processes like chromatin remodeling or proteasomal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
